molecular formula C16H17N5O4 B2512422 6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one CAS No. 2380077-88-1

6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2512422
CAS No.: 2380077-88-1
M. Wt: 343.343
InChI Key: FPQCVBRALGXTPD-UHFFFAOYSA-N
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Description

6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxypyridine moiety, a piperazine ring, and a dihydropyridazinone core, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the methoxypyridine derivative. This can be achieved through catalytic hydrogenation of 4-methoxypyridine-N-oxide . The subsequent steps involve the formation of the piperazine ring and the dihydropyridazinone core through various organic reactions, including cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.

    Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxypyridine moiety can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The piperazine ring and dihydropyridazinone core contribute to the compound’s stability and binding affinity, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is unique due to its combination of a methoxypyridine moiety, a piperazine ring, and a dihydropyridazinone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-19-14(22)4-3-12(18-19)16(24)20-7-8-21(15(23)10-20)11-5-6-17-13(9-11)25-2/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQCVBRALGXTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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